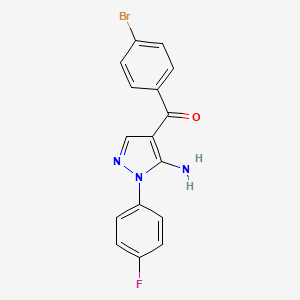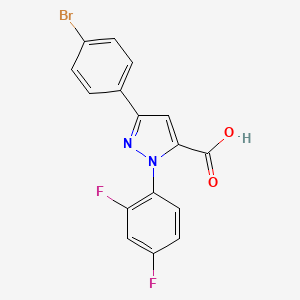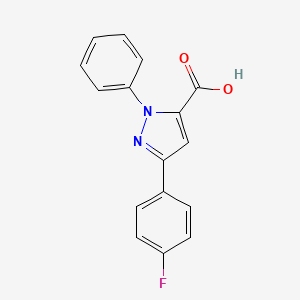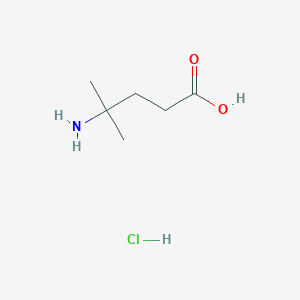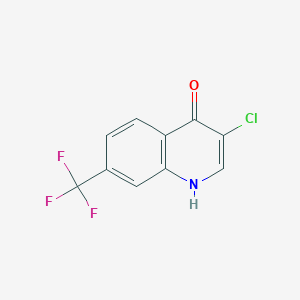
3-Chloro-7-trifluoromethylquinolin-4-OL
Vue d'ensemble
Description
3-Chloro-7-trifluoromethylquinolin-4-OL, also known as 4-Quinolinol, 3-chloro-7-(trifluoromethyl)-;3-Chloro-4-hydroxy-7-trifluoromethylquinoline, is a chemical compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-7-trifluoromethylquinolin-4-OL consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 3rd position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 4th position .Applications De Recherche Scientifique
Antimalarial Research
3-Chloro-7-trifluoromethylquinolin-4-OL has been extensively studied for its potential as an antimalarial drug. Research indicates that various derivatives of this compound exhibit significant antimalarial activity. For instance, Barlin et al. (1990) synthesized derivatives for evaluation as antimalarials, highlighting the compound's relevance in this field (Barlin & Jiravinyu, 1990). Another study by Barlin et al. (1992) further explored mono-Mannich bases of this compound, showing many derivatives with IC50 values comparable to chloroquine, a well-known antimalarial drug (Barlin, Tian, Kotecka, & Rieckmann, 1992).
Anticancer Research
The compound's derivatives have also been explored for anticancer applications. Al-Dosari et al. (2013) synthesized several trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety and evaluated them for in vitro anticancer activity against various cancer cell lines. Some of these compounds showed promising activity, particularly compound 15, which exhibited higher activity than doxorubicin, a standard chemotherapy drug (Al-Dosari, Ghorab, Alsaid, Nissan, & Ahmed, 2013).
Antitumor Applications
The antitumor applications of 3-Chloro-7-trifluoromethylquinolin-4-OL derivatives have been demonstrated. Golubev et al. (2010) developed a method for synthesizing analogs of the antitumor alkaloid luotonin A, including 7-trifluoromethylluotonin, which retained antitumor activity, indicating its potential for further exploration in cancer therapy (Golubev, Bogomolov, Shidlovskii, Dezhenkova, Peregudov, Shtil, & Chkanikov, 2010).
Photophysical Properties
Research into the photophysical properties of derivatives of 3-Chloro-7-trifluoromethylquinolin-4-OL has been conducted, indicating their potential for use in organic light-emitting diodes (OLEDs) and other optical applications. For instance, Duvenhage et al. (2015) studied Alq3 derivatives, synthesized with substituents on the hydroxyquinoline ligands, to tune the emissive color in OLEDs (Duvenhage, Ntwaeaborwa, Visser, Swarts, Swarts, & Swart, 2015).
Antioxidant and Neuroprotective Properties
The compound's derivatives have also been examined for their antioxidant and neuroprotective properties. For example, Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline with various substituents and its antioxidant effect against free-radical-induced peroxidation (Liu, Han, Lin, & Luo, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-7-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLVUZYOOBTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495154 | |
| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-trifluoromethylquinolin-4-OL | |
CAS RN |
65673-93-0 | |
| Record name | 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




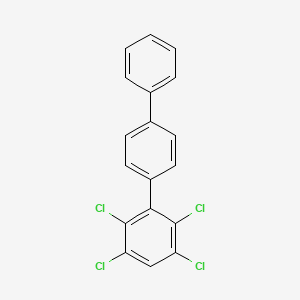
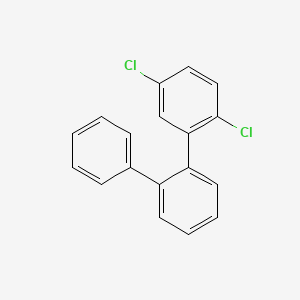
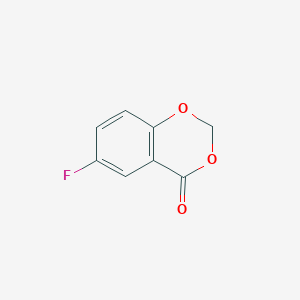
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)
